Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
methyl 2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-12(13(18)20-6)11-7-9-16(4,5)10-8-11/h11-12H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
VWRNNXSDOQJMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)OC)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate typically involves the reaction of 2-amino-2-(4,4-dimethylcyclohexyl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate involves the protection of amine groups. The Boc group is introduced to the amine, rendering it less reactive and protecting it from unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate is unique due to its specific structure, which includes a cyclohexyl ring with two methyl groups. This structure imparts distinct steric and electronic properties, making it particularly useful in certain synthetic applications where other Boc-protected compounds may not be as effective .
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H25NO4
- Molecular Weight : 259.35 g/mol
- IUPAC Name : 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate
- CAS Number : 84758-55-4
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The tert-butoxycarbonyl (Boc) group is known to enhance solubility and stability, while the cyclohexyl moiety may influence binding affinity to target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The presence of the Boc group and cyclohexyl ring may allow for interaction with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of Boc-amino acids exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is likely related to their ability to disrupt bacterial cell membranes or inhibit cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of amino acid derivatives. For instance, compounds containing the Boc group have shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy of Boc-amino acid derivatives.
- Methodology : Disk diffusion method was employed against standard bacterial strains.
- Results : Significant zones of inhibition were observed, indicating strong antimicrobial activity.
-
Anticancer Evaluation :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
